
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
Overview
Description
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one is a halogenated indole derivative characterized by a bicyclic indole core substituted with chlorine atoms at position 6 and a 1-hydroxy-2-chloroethyl group at position 3. The molecular formula is C₁₀H₁₀Cl₂NO₂ (inferred from structural analogs in and ), with a molecular weight of 247.10 g/mol. This compound is structurally related to intermediates in pharmaceutical synthesis, such as Ziprasidone impurities (), though its exact biological role remains underexplored in the provided literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one typically involves multi-step organic reactions. One common method starts with the chlorination of an indole derivative, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 5-(1-Oxo-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one.
Reduction: Formation of 5-(1-Hydroxyethyl)-6-chloro-1H-indole-2(3H)-one.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one involves its interaction with specific molecular targets. The hydroxy and chloroethyl groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparison
The following table compares 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one with two closely related analogs:
Key Observations:
Chlorine vs. Hydroxyl Substitution: The target compound features a 1-hydroxy-2-chloroethyl group, combining both hydroxyl (-OH) and chlorine (-Cl) substituents on the ethyl chain. This contrasts with the dichloroethyl group in and the hydroxyethyl group in . The presence of two chlorine atoms in the target compound and may increase metabolic stability but could also raise toxicity concerns compared to the single chlorine in .
Impact on Reactivity :
- The hydroxyl group in the target compound and introduces sites for hydrogen bonding and oxidation, whereas the dichloroethyl group in is more chemically inert.
Synthetic Accessibility: Compounds like and are synthesized via nucleophilic substitution or reduction pathways (e.g., hydroxylation of chloroethyl precursors).
Biological Activity
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one, also known by its CAS number 118289-55-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various studies that highlight its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula: C10H9Cl2NO
- Molecular Weight: 230.09 g/mol
- Polar Surface Area: 29.1 Ų
- Boiling Point: 393.82 °C at 760 mmHg
- Density: 1.376 g/cm³
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating a series of related compounds, it was found that derivatives similar to this compound showed effective inhibition against various bacterial and fungal strains. The activity was comparable to established antibiotics like penicillin G and ciprofloxacin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, notably breast cancer MDA-MB-231 cells. The mechanism involved the enhancement of caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest that it may act as a microtubule-destabilizing agent, which is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division .
Case Studies and Research Findings
Properties
IUPAC Name |
6-chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3,9,14H,2,4H2,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMREGYTKNNZGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)C(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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